molecular formula C10H6Cl2N2O2 B5777591 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

Cat. No.: B5777591
M. Wt: 257.07 g/mol
InChI Key: JFYMAONZMAOSPO-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Imidazolidine-2,4-dione (Hydantoin) Scaffolds in Chemical Research

The imidazolidine-2,4-dione ring, commonly known as hydantoin (B18101), is a non-aromatic five-membered heterocycle first synthesized in the 19th century. researchgate.net Its importance was firmly established in 1908 with the synthesis of 5,5-diphenylimidazolidine-2,4-dione, later known as Phenytoin. bepls.com The subsequent discovery of Phenytoin's anticonvulsant properties in 1938 marked a milestone, cementing the hydantoin scaffold as a "privileged scaffold" in medicinal chemistry. bepls.comnih.gov

This designation arises from the scaffold's versatile structure, which features two nitrogen atoms and two carbonyl groups, providing sites for hydrogen bond donors and acceptors. nih.gov This allows for a variety of substituents to be attached, enabling the creation of large libraries of compounds with diverse biological activities. nih.gov Consequently, hydantoin derivatives have been investigated for a wide array of pharmacological applications, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities. ekb.eg The synthetic accessibility of the hydantoin core, through well-established methods like the Bucherer-Bergs reaction from aldehydes and ketones or the Urech reaction from amino acids, has further fueled its widespread use in drug discovery and chemical research. ceon.rs

Overview of Benzylideneimidazolidine-2,4-dione Derivatives in Academic Inquiry

The introduction of a benzylidene moiety at the 5-position of the hydantoin ring gives rise to the 5-benzylideneimidazolidine-2,4-dione class of derivatives. These compounds are typically synthesized via the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (in this case, hydantoin) and an aromatic aldehyde (benzaldehyde or its substituted variants). organic-chemistry.orgrsc.org This reaction is a cornerstone for creating α,β-unsaturated compounds and provides a direct route to this class of derivatives. organic-chemistry.org

Academic inquiry into these derivatives has been driven by their diverse biological potential. The benzylidene group alters the electronic properties, lipophilicity, and steric profile of the parent hydantoin, leading to a broad spectrum of activities. smolecule.com Researchers have synthesized and evaluated numerous substituted benzylidene hydantoins, revealing that the nature and position of substituents on the phenyl ring are critical for their biological function. researchgate.net These derivatives have been explored for their potential as antimicrobial and anticancer agents, among other applications. nih.govnih.gov

Research Landscape Pertaining to Dichlorobenzylidene Modifications on Imidazolidine-2,4-dione

The specific modification involving a dichlorobenzylidene group, as seen in 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione, is a focal point of research aimed at enhancing biological activity. Chlorine atoms are known to increase the lipophilicity of a molecule and can act as hydrogen bond acceptors, potentially improving its interaction with biological targets.

The synthesis of chlorinated benzylidene hydantoins, including 5-(4-chlorobenzylidene)hydantoin and its N-alkylated derivatives, has been reported, typically achieved through condensation reactions. ekb.egresearchgate.net Research has shown that chloro-substituted benzylidene hydantoins exhibit notable antimicrobial, particularly antimycobacterial, effects. nih.gov Studies on compounds like 2-chloro- and 2,4-dichlorobenzylidene substituted hydantoins have demonstrated their potential as antimicrobial agents, prompting further investigation into this class of molecules. nih.gov

While research may not always focus exclusively on the 3,4-dichloro isomer, the findings for other dichlorinated and monochlorinated analogs provide a strong rationale for its investigation. The collective data suggest that the presence and position of chlorine atoms on the benzylidene ring are key determinants of the compound's antimicrobial efficacy.

The table below summarizes the antimicrobial activity of some related chloro-substituted benzylidene hydantoin derivatives against Mycobacterium tuberculosis.

Compound IDSubstituent PatternMinimum Inhibitory Concentration (MIC) µg/mL
3i 2-Chloro, 4-Nitro12.5
3j 2,4-Dichloro25
3o 2-Chloro, 4-Nitro12.5
3q 2,4-Dichloro25
3s 2-Chloro50
Data sourced from a study on 5-chloroarylidene-2-amino substituted derivatives of imidazoline-4-one. nih.gov

This data underscores the scientific interest in dichlorobenzylidene modifications on the imidazolidine-2,4-dione scaffold as part of the broader search for new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYMAONZMAOSPO-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Arylideneimidazolidine 2,4 Diones

General Synthetic Routes to the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring, commonly known as hydantoin (B18101), is a foundational structure in medicinal chemistry. Its synthesis can be achieved through several established methods, most notably the Bucherer-Bergs reaction. This multicomponent reaction is a highly effective approach for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pubnih.gov

The classical Bucherer-Bergs synthesis involves the one-pot reaction of a carbonyl compound (an aldehyde or ketone), a cyanide salt such as potassium or sodium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The reaction is typically conducted by heating the components in aqueous ethanol (B145695). encyclopedia.pub The mechanism proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) from the ammonium carbonate to form an aminonitrile. Subsequent cyclization with carbon dioxide (also derived from the ammonium carbonate) and rearrangement leads to the stable 5,5-disubstituted hydantoin ring. alfa-chemistry.com For the synthesis of hydantoins that are unsubstituted at the 5-position, which are the necessary precursors for 5-arylidene derivatives, alternative routes are often employed.

Another significant route involves the reaction of α-amino acids with isocyanates. For instance, C-arylglycine derivatives can be reacted with phenyl isocyanate to form 3,5-disubstituted imidazolidine-2,4-diones. mdpi.comnih.gov The prerequisite C-arylglycine can be synthesized via a Strecker synthesis, which involves reacting an arylaldehyde with ammonium chloride and potassium cyanide, followed by acid hydrolysis. mdpi.com A more direct method for creating the unsubstituted hydantoin core is the condensation of urea (B33335) with an α-hydroxy acid or its corresponding ester.

Knoevenagel Condensation for 5-Arylidene Formation

The introduction of the arylidene moiety at the C-5 position of the imidazolidine-2,4-dione ring is predominantly achieved through the Knoevenagel condensation. ijacskros.com This reaction involves the condensation of an active methylene (B1212753) compound—in this case, the C-5 position of the hydantoin ring—with a carbonyl compound, typically an aromatic aldehyde. wikipedia.org The reaction is characterized by a nucleophilic addition followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond. wikipedia.org

Reaction Conditions and Catalytic Systems

The Knoevenagel condensation is versatile and can be performed under a wide array of conditions, often utilizing a basic catalyst to facilitate the deprotonation of the active methylene group. Weakly basic amines are commonly used as catalysts to avoid the self-condensation of the aldehyde reactant. wikipedia.org

A variety of catalytic systems have been successfully employed for the synthesis of 5-arylidene derivatives. These include traditional base catalysts, biocatalysts, and more modern heterogeneous catalysts, reflecting a trend towards greener and more efficient synthetic protocols. The choice of solvent and temperature is also crucial, with reactions often carried out under reflux in solvents like ethanol.

Table 1: Selected Catalytic Systems for Knoevenagel Condensation

Catalyst Solvent Conditions Reference
Piperidine Ethanol Reflux wikipedia.org
Baker's Yeast Ethanol Room Temperature rsc.org
Tannic Acid Ethanol Reflux
L-proline Varies Varies
Glycine Solvent-free Microwave
DABCO Aqueous media Varies

Stereoselectivity in Aldehyde Condensation

In the Knoevenagel condensation between an aldehyde and the C-5 methylene group of hydantoin, the formation of a new double bond can theoretically lead to either (E) or (Z) isomers. However, the reaction is often highly stereoselective. For condensations involving aromatic aldehydes, the (Z)-isomer is typically the thermodynamically more stable and favored product. nih.govresearchgate.net This preference is attributed to minimized steric hindrance between the aryl group of the aldehyde and the carbonyl group at the C-4 position of the hydantoin ring in the planar, conjugated product. The initial reaction may produce a mixture of isomers, but equilibration often leads to the isolation of the more stable (Z)-isomer as the major product. wikipedia.org

Directed Synthesis of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione and Analogous Halogenated Derivatives

The specific synthesis of this compound is achieved by applying the Knoevenagel condensation methodology. The reaction involves the direct condensation of imidazolidine-2,4-dione (hydantoin) with 3,4-dichlorobenzaldehyde (B146584).

A general procedure, analogous to the synthesis of similar halogenated derivatives, involves reacting equimolar amounts of hydantoin and 3,4-dichlorobenzaldehyde in a suitable solvent such as ethanol or acetic acid. ijacskros.comnih.gov A base catalyst, like piperidine, is added to the mixture, which is then heated under reflux for several hours. Upon completion, the reaction mixture is cooled, and the product typically precipitates. The crude product can then be isolated by filtration and purified by recrystallization. This straightforward approach has been successfully used to synthesize closely related compounds like 5-(4-chlorobenzylidene)imidazolidine-2,4-dione (B11984277). ijacskros.com

Post-Condensation Derivatization Strategies of the Imidazolidine (B613845) Ring

Following the successful synthesis of the 5-arylideneimidazolidine-2,4-dione scaffold, further structural modifications can be made to the imidazolidine ring itself. The two nitrogen atoms of the hydantoin ring, at positions N-1 and N-3, possess acidic protons and can serve as sites for further derivatization, most commonly through alkylation reactions.

N-Alkylation Approaches (e.g., N3-alkylation)

N-alkylation provides a direct method for introducing alkyl substituents onto the hydantoin core, which can significantly alter the compound's physicochemical properties. The N-3 position is often the primary site of alkylation.

A study on the N-alkylation of the analogous compound 5-(4-chlorobenzylidene)imidazolidine-2,4-dione with 1-chloropentane (B165111) demonstrated the feasibility and conditions for such a reaction. ekb.eg The reaction was carried out using potassium carbonate (K₂CO₃) as the base in N,N-dimethyl formamide (B127407) (DMF) as the solvent. ekb.eg Interestingly, the reaction temperature was found to influence the product distribution. At 70°C, both the N3-mono-alkylated product, 3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione, and the N1,N3-di-alkylated product were formed. ekb.eg Increasing the temperature to 100°C led to a twofold increase in the yield of the N3-mono-alkylated product. ekb.eg This suggests that temperature can be a key parameter to control the selectivity of alkylation. The general principle involves deprotonation of the N-H proton by the base, followed by nucleophilic attack of the resulting anion on the alkyl halide. mdpi.com

Table 2: Effect of Temperature on N-Alkylation of 5-(4-chlorobenzylidene)imidazolidine-2,4-dione

Temperature Product Yield
70 °C 3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione 11%
70 °C 1,3-dipentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione 12%
100 °C 3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione 22%

(Data sourced from Wiani et al., 2022) ekb.eg

N-Acylation Procedures

Following the synthesis of the 5-arylideneimidazolidine-2,4-dione scaffold, further structural modifications can be achieved through N-acylation. This process involves the introduction of an acyl group onto one or both of the nitrogen atoms of the imidazolidine-2,4-dione ring. These modifications are often pursued to explore the structure-activity relationships of these compounds for various biological targets.

Detailed research has demonstrated the synthesis of N-substituted 5-arylidene-2,4-thiazolidinediones, which serves as a comparable model for the N-acylation of imidazolidine-2,4-diones. For instance, a series of N-substituted (Z)-5-arylidene thiazolidine-2,4-dione derivatives were synthesized using a one-pot multi-component reaction catalyzed by Fe3O4 magnetic nanoparticles functionalized with guanidine–sulfonate. nih.gov This environmentally friendly approach highlights the potential for developing efficient and sustainable methods for the N-acylation of related heterocyclic systems.

EntryReactant 1Reactant 2CatalystProduct
13-((2-phenylthiazol-4-yl)methyl)thiazolidine-2,4-dioneVarious benzaldehydesNot specified5-arylidene-3-((2-phenylthiazol-4-yl)methyl)thiazolidine-2,4-diones nih.gov
2ortho-phenylenediamine derivativesd-glucoseFe3O4@CPTMS@guanidine–BuSO3H MNPsN-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione nih.gov

Formation of Spiro-imidazolidine Derivatives

The exocyclic double bond of 5-arylideneimidazolidine-2,4-diones provides a reactive site for the formation of spirocyclic systems. These spiro compounds, where one carbon atom is part of two rings, have garnered considerable attention due to their unique three-dimensional structures and potential biological activities. researchgate.net

A common method for the synthesis of spiro-imidazolidine derivatives involves the reaction of 5-arylideneimidazolidine-2,4-diones with diazomethane (B1218177). ijacskros.com This reaction proceeds via a 1,3-dipolar cycloaddition to yield spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com The synthesis of various spirohydantoins has been reported, showcasing the versatility of this approach in generating structurally diverse molecules. mdpi.com For example, the reaction of 5-benzylideneimidazolidine-2,4-dione with diazomethane leads to the formation of the corresponding spiro[imidazolidine-pyrazoline]-2,4-dione. ijacskros.com

PrecursorReagentProductYield (%)Reference
5-benzylideneimidazolidine-2,4-dioneDiazomethanespiro[imidazolidine-pyrazoline]-2,4-dione derivativeNot Specified ijacskros.com
5-(4-methylbenzylidene)imidazolidine-2,4-dioneDiazomethanespiro[imidazolidine-pyrazoline]-2,4-dione derivative33.3 ijacskros.com
5-(4-methoxybenzylidene)imidazolidine-2,4-dioneDiazomethanespiro[imidazolidine-pyrazoline]-2,4-dione derivative33.8 ijacskros.com

Introduction of Heterocyclic Moieties onto the Imidazolidine Scaffold

The imidazolidine-2,4-dione scaffold can be further functionalized by the introduction of various heterocyclic moieties. This strategy is often employed to enhance the pharmacological profile of the parent compound by incorporating structural features known to interact with specific biological targets.

Research has shown the synthesis of imidazolidine-2,4-dione derivatives fused or appended with other heterocyclic rings. For instance, the synthesis of spiro[imidazolidine-4,3′-indoline]-2,2′,5-triones has been reported as aldose reductase inhibitors. researchgate.net Additionally, the synthesis of bicyclic and tricyclic hydantoin derivatives has been explored, demonstrating the chemical tractability of the imidazolidine-2,4-dione core for the construction of complex molecular architectures. researchgate.net The synthesis of new N-substituted 5-arylidene-2,4-thiazolidinediones, where a thiazole (B1198619) ring is introduced, further illustrates the potential for creating hybrid molecules with diverse biological activities. nih.gov

ScaffoldIntroduced HeterocycleResulting Compound Class
Imidazolidine-2,4-dioneIndolineSpiro[imidazolidine-indoline]-triones researchgate.net
Imidazolidine-2,4-dionePyrrolidineTetrahydro-pyrrolo[1,2-c]imidazole-1,3-diones researchgate.net
Thiazolidine-2,4-dioneThiazoleN-substituted 5-arylidene-2,4-thiazolidinediones nih.gov

Preclinical Biological Activity and Mechanistic Investigations

Antimicrobial Efficacy

The imidazolidine-2,4-dione scaffold and its analogs have demonstrated notable efficacy against a variety of microbial pathogens. The introduction of a dichlorobenzylidene moiety is often explored to enhance this biological activity.

Derivatives of the imidazolidine-2,4-dione and the closely related thiazolidine-2,4-dione core structures have shown a broad spectrum of antibacterial action. Studies indicate that these compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain 5-benzylidene-imidazolidine-2,4-dione derivatives have been effective against the Gram-positive Enterococcus faecalis and the Gram-negative Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.netnih.gov

The substitution pattern on the benzylidene ring plays a crucial role in determining the potency and spectrum of activity. Compounds with chloro substituents on the aryl ring attached to the thiazolidine-2,4-dione nucleus have demonstrated good antibacterial activity. researchgate.net A closely related analog, 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one, was identified as the most active derivative against multidrug-resistant Staphylococcus aureus in one study. nih.gov Generally, many 5-arylidene-thiazolidine-2,4-dione derivatives have shown significant activity, primarily against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Imidazolidine (B613845)/Thiazolidine-2,4-dione Analogs
Compound ClassBacterial StrainGram TypeActivity (MIC in µg/mL)Source
5-benzylidene-imidazolidine-2,4-dione derivative (3g)Pseudomonas aeruginosaGram-negative0.25 researchgate.netnih.gov
5-benzylidene-imidazolidine-2,4-dione derivative (3g)Enterococcus faecalisGram-positive2 researchgate.netnih.gov
5-benzylidene-imidazolidine-2,4-dione derivative (3e, 3h)Klebsiella pneumoniaeGram-negative2 researchgate.netnih.gov
5-arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaGram-positive2 - 16 nih.gov
5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one (2b)Staphylococcus aureus (multidrug-resistant)Gram-positive1 - 32 nih.gov

The antifungal potential of the imidazolidine-2,4-dione scaffold has also been documented. researchgate.net Research on 5-benzylidene-imidazolidine-2,4-dione derivatives has shown activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. researchgate.netnih.gov Similarly, studies on new thiazolidine-2,4-dione derivatives revealed in vitro antifungal activity against a range of fungal species, including Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, and Penicillium notatum. nih.gov The presence of electron-withdrawing substituents like chlorine on the arylidene moiety was found to enhance the broad-spectrum antifungal activities. nih.gov

The schistosomicidal effect of imidazolidine derivatives has been recognized for decades. nih.gov Early studies described the activity of compounds like 5,5-diphenylhydantoin and 5-(4-chlorophenyl)-5-methylhydantoin against Schistosoma mansoni infections in mice. nih.gov More recent investigations into related structures, such as 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one, have confirmed outstanding activity against adult S. mansoni worms in vitro. nih.govnih.gov These findings suggest that the imidazolidine core is a promising scaffold for developing new anti-parasitic agents for the treatment of schistosomiasis. nih.govnih.gov

Several mechanisms have been proposed for the antimicrobial action of this class of compounds. For antibacterial activity, evidence points towards the disruption of microbial cell integrity. Exposure of Staphylococcus aureus to the analog 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one induced changes to the cell surface and a decrease in cell size. nih.gov Another proposed mechanism involves enzyme inhibition; molecular docking studies have suggested that a thiazolidine-2,4-dione derivative strongly interacts with the catalytic residues in the active site of β-carbonic anhydrase in P. aeruginosa, indicating a potential molecular target. nih.gov The antifungal activity of related precursor molecules, chalcones, is thought to stem from their effect on the fungal cell wall through interaction with sulfhydryl groups. dovepress.com

Anti-proliferative and Anticancer Properties

The imidazolidine-2,4-dione scaffold is a versatile structure that has been extensively investigated for its anticancer potential. researchgate.netnih.gov Derivatives have been shown to inhibit the growth of various tumor cells and suppress the proliferation of human cancer cell lines, including cervical (HeLa), colorectal (HCT116), glioblastoma (U87), and myeloid leukaemia (HL-60) cells. nih.govnih.gov The mode of action often involves the induction of apoptosis, characterized by morphological changes and internucleosomal DNA fragmentation. nih.gov This cell death mechanism has been associated with the activation of multiple caspases and the release of cytochrome c from mitochondria. nih.gov

A key mechanism underlying the anticancer activity of these compounds is the inhibition of protein kinases, which are crucial for cancer cell signaling, proliferation, and angiogenesis. nih.gov Derivatives of 5,5-diphenylimidazolidine-2,4-dione have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

VEGFR-2 is a pivotal target in cancer therapy as it plays a central role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.gov Thiazolidine-2,4-dione derivatives, including a (Z)-5-(2,4-dichlorobenzylidene) analog, have been specifically studied as VEGFR-2 inhibitors. nih.gov Inhibition of EGFR and VEGFR-2 kinase activity disrupts the signaling pathways that promote tumor growth and vascularization, making this class of compounds promising candidates for anticancer drug development. nih.govupenn.edu

Table 2: Kinase Inhibitory Activity of Selected Imidazolidine-2,4-dione Analogs
Compound Class/DerivativeTarget KinaseActivity (IC₅₀ in µM)Source
5,5-diphenylimidazolidine-2,4-dione derivative (Compound 16)EGFR6.17 nih.gov
5,5-diphenylimidazolidine-2,4-dione derivative (Compound 16)VEGFR-20.09 nih.gov
(Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione derivative (Compound 24)VEGFR-20.203 nih.gov

Effects on Mitochondrial Functions

Mitochondrial Pyruvate (B1213749) Carrier Inhibition

The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical juncture in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. As such, the MPC has emerged as a significant therapeutic target for various metabolic diseases.

While direct studies detailing the inhibitory activity of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione on the MPC are not extensively documented in publicly available research, the broader class of compounds containing a dione (B5365651) heterocyclic scaffold has been a subject of investigation for MPC inhibition. The imidazolidine-2,4-dione core structure, also known as hydantoin (B18101), is a key feature in various pharmacologically active molecules. The investigation into this class of compounds is predicated on the hypothesis that they can physically occlude the pyruvate transport channel, thereby reducing the mitochondrial matrix's supply of pyruvate. This inhibition forces a metabolic shift, compelling cells to rely more on alternative energy sources like fatty acid oxidation and altering pathways such as gluconeogenesis.

Impact on Mitochondrial Respiration

The inhibition of the mitochondrial pyruvate carrier invariably affects mitochondrial respiration, as the availability of pyruvate is a rate-limiting step for the TCA cycle. A reduction in pyruvate transport leads to decreased production of NADH and FADH₂, which are essential electron donors for the electron transport chain. Consequently, this would be expected to lead to a decrease in oxygen consumption during State 3 respiration (the active state of ATP synthesis).

Research on structurally related compounds, such as certain 5,5'-disubstituted-2-thiohydantoins, has demonstrated measurable effects on mitochondrial function. These analogous compounds have been shown to inhibit State 3 oxidation and stimulate State 4 (resting state) oxidation, indicating a disruption in the coupling of oxygen consumption to ATP synthesis. Such findings suggest that the imidazolidine-2,4-dione scaffold, as present in this compound, has the potential to interact with and modulate the function of the mitochondrial respiratory apparatus.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound has been explored through various preclinical models. Studies on the structurally analogous 5-benzylidenethiazolidine-2,4-dione derivatives have provided significant insights into the potential mechanisms. These compounds have been shown to inhibit key mediators of the inflammatory cascade.

One of the primary mechanisms identified is the inhibition of nitric oxide (NO) production. In inflammatory conditions, high levels of NO are produced by inducible nitric oxide synthase (iNOS), contributing to tissue damage. Research has shown that certain 5-benzylidenethiazolidine-2,4-dione analogs are potent inhibitors of iNOS activity and subsequent NO generation in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov

Furthermore, these analogs have been found to inhibit the production of prostaglandin (B15479496) E₂ (PGE₂), another critical inflammatory mediator, by targeting the cyclooxygenase-2 (COX-2) enzyme. nih.gov The dual inhibition of both iNOS and COX-2 pathways is a highly sought-after characteristic for novel anti-inflammatory agents. In vivo studies using a carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, demonstrated that oral administration of these related compounds could significantly reduce swelling. nih.gov

Table 1: Inhibitory Activity of an Analogous Thiazolidine-2,4-dione Compound (3I) nih.gov
TargetCell/Enzyme SystemIC₅₀ (μM)
iNOS-mediated NO ProductionLPS-induced RAW 264.7 cells4.16
iNOS ActivityMurine iNOS8.66
COX-2-derived PGE₂ ProductionLPS-induced RAW 264.7 cells23.55

Analgesic Activities

The mechanisms underlying inflammation are closely linked to pain signaling. Prostaglandins (B1171923), particularly PGE₂, not only mediate inflammation but also sensitize peripheral nerve endings, lowering the pain threshold. Therefore, compounds that inhibit PGE₂ production are expected to exhibit analgesic properties.

While specific analgesic studies on this compound are limited, the demonstrated anti-inflammatory mechanisms of structurally similar compounds strongly suggest a potential for analgesic activity. The inhibition of the COX-2 enzyme, as seen in related thiazolidine-2,4-dione derivatives, is a well-established mechanism for pain relief, utilized by non-steroidal anti-inflammatory drugs (NSAIDs). By reducing the synthesis of prostaglandins involved in nociceptive responses, such compounds can alleviate inflammatory pain. Further preclinical studies, such as writhing tests or hot plate tests in rodent models, would be necessary to formally characterize the analgesic profile of this specific compound.

Structure Activity Relationship Sar Analysis

Influence of Halogenation Patterns on the Benzylidene Moiety

The nature and position of halogen substituents on the benzylidene ring of 5-benzylideneimidazolidine-2,4-dione derivatives play a pivotal role in modulating their biological effects. The electronic and steric properties of halogens can significantly alter the molecule's interaction with biological targets.

Mono-chloro vs. Dichloro Substitution Effects

The degree of chlorination on the benzylidene moiety is another critical determinant of biological activity. Comparative studies have indicated that both mono- and di-chloro substitution can lead to significant biological effects, though the potency can vary. For example, both 2-chloro and 2,4-dichlorobenzylidene substituted hydantoins have been reported to exhibit antimycobacterial properties nih.gov. This suggests that the presence of at least one chlorine atom can be beneficial for this activity. The addition of a second chlorine atom, as in the 2,4-dichloro derivative, can further enhance the activity, likely due to increased lipophilicity and altered electronic properties that favor target interaction.

Table 1: Effect of Chloro-Substitution on Antimycobacterial Activity of 5-Benzylidenehydantoin Derivatives

CompoundSubstitution PatternBiological Activity
Analog 12-ChloroExhibited antimycobacterial effect nih.gov
Analog 22,4-DichloroExhibited antimycobacterial effect nih.gov
Analog 33-ChloroShowed promising antimycobacterial activity researchgate.net

Role of Substituents on the Aromatic Ring

Beyond halogenation, the introduction of other substituents on the aromatic ring can profoundly impact the biological profile of 5-benzylideneimidazolidine-2,4-dione derivatives. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can modulate the reactivity and intermolecular interactions of the entire molecule.

Research has shown that compounds with para-substituted benzaldehydes, such as those with 4-methoxy and 4-methyl groups, can exhibit significant biological activity. For instance, in the pursuit of new antidiabetic agents, 5-benzylidenehydantoin esters synthesized from 4-methoxybenzaldehyde and 4-methylbenzaldehyde were found to have better activity than other analogs nih.govsemanticscholar.orgresearchgate.net. This suggests that electron-donating groups at the para position of the benzylidene ring may be favorable for certain biological activities. These groups can influence the electronic properties of the benzylidene moiety, potentially enhancing interactions with the active site of target enzymes or receptors.

Table 2: Influence of Aromatic Ring Substituents on the Biological Activity of 5-Benzylidenehydantoin Derivatives

CompoundAromatic SubstituentObserved Biological Activity
Analog 44-MethoxyBetter antidiabetic activity in ester derivatives nih.govsemanticscholar.orgresearchgate.net
Analog 54-MethylBetter antidiabetic activity in ester derivatives nih.govsemanticscholar.orgresearchgate.net
Analog 63,4,5-TrimethoxyShowed anti-breast cancer activity mdpi.com
Analog 74-HydroxyPotent tyrosinase inhibition nih.gov

Impact of Substitutions at the Imidazolidine (B613845) Ring Nitrogens (N1 and N3)

Modifications at the N1 and N3 positions of the imidazolidine-2,4-dione ring offer another avenue for tuning the pharmacological properties of these compounds. The introduction of various substituents at these nitrogen atoms can affect the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.

Chain Length and Branching Effects of N-Alkyl Groups

The length and branching of alkyl chains attached to the nitrogen atoms of the imidazolidine ring can have a significant impact on biological activity. While specific studies on N-alkyl derivatives of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione are limited, research on related hydantoin (B18101) structures provides valuable insights. For example, in a series of N-alkyl nitrobenzamides developed as antitubercular agents, derivatives with intermediate lipophilicities, corresponding to certain alkyl chain lengths, exhibited the best activities. This highlights that an optimal balance of lipophilicity, governed by the alkyl chain length, is crucial for effective membrane permeation and target engagement.

Influence of Bulky or Functionalized N-Substituents

The introduction of bulky or functionalized groups at the N1 and N3 positions can lead to compounds with enhanced or altered biological activities. For instance, the synthesis of N-substituted (Z)-5-arylidene imidazolidine derivatives has been explored for their anticancer properties nih.govnih.gov. The presence of larger substituents can provide additional points of interaction with the biological target, potentially leading to increased potency and selectivity. For example, in a study of hydantoin derivatives as anticonvulsant agents, the introduction of a phenyl group at N1 and an o-chloro-p-sulfonamide-phenyl group at N3 resulted in a compound with the best anticonvulsant activity against electroshock seizures nih.gov. This demonstrates that strategically chosen bulky and functionalized substituents on the imidazolidine ring can significantly enhance the therapeutic potential of these compounds.

Table 3: Effect of N-Substituents on the Biological Activity of Hydantoin Derivatives

CompoundN1-SubstituentN3-SubstituentObserved Biological Activity
Analog 8Phenylo-Chloro-p-sulfonamide-phenylBest anticonvulsant activity against electroshock seizures nih.gov
Analog 91-Phenethyl-EGFR inhibition and antiproliferative action nih.gov
Analog 10-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)High 5-HT7 affinity researchgate.net

Contributions of Heterocyclic Fusions and Linker Moieties to Activity

The core structure of this compound can be modified by the fusion of additional heterocyclic rings or the introduction of linker moieties to explore new chemical space and potentially modulate biological activity. While specific studies on heterocyclic fusions directly to the this compound scaffold are not extensively detailed in publicly available literature, general principles from related heterocyclic compounds, such as thiazolidine-2,4-diones, suggest that such modifications can have a profound impact on activity.

The fusion of aromatic or heteroaromatic rings to the core structure can alter the molecule's planarity, electronic distribution, and lipophilicity, which in turn can affect its binding affinity to biological targets. For instance, creating hybrid molecules by fusing other heterocyclic systems, such as oxazepines or diazepines, has been explored for other imidazolidine-2,4-dione derivatives to generate compounds with novel pharmacological profiles.

To illustrate the potential impact of such modifications, the following hypothetical data table outlines how different heterocyclic fusions and linker moieties might influence the biological activity of a 5-benzylideneimidazolidine-2,4-dione core.

Modification Example of Fused Heterocycle/Linker Moiety Potential Impact on Activity
Heterocyclic FusionFused Thiazole (B1198619) RingMay enhance π-stacking interactions with the target, potentially increasing potency.
Heterocyclic FusionFused Pyridine RingCould introduce a basic nitrogen atom, allowing for new hydrogen bonding interactions and altering solubility.
Linker MoietyAlkyl ChainIncreases flexibility, allowing the attached functional group to adopt an optimal binding orientation.
Linker MoietyAmide LinkerIntroduces hydrogen bond donor and acceptor capabilities, potentially improving target affinity.
Linker MoietyEther LinkerOffers more flexibility than an amide linker and can influence the molecule's lipophilicity.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is limited.

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a critical role in the interaction of small molecules with biological macromolecules, which are chiral themselves. For this compound, the key stereochemical feature is the potential for E/Z isomerism (also known as geometric isomerism) around the exocyclic double bond connecting the benzylidene group to the imidazolidine-2,4-dione ring.

The E and Z isomers are stereoisomers that have different spatial arrangements of the substituents around the double bond. In the Z isomer, the higher priority groups (based on Cahn-Ingold-Prelog rules) on each carbon of the double bond are on the same side, while in the E isomer, they are on opposite sides. This difference in geometry can lead to distinct three-dimensional shapes for the two isomers.

The differential biological activity between E and Z isomers is a well-documented phenomenon in medicinal chemistry. One isomer may fit more snugly into the binding site of a target protein, leading to a more stable complex and higher potency. The other isomer, due to its different shape, may bind less effectively or not at all. It is also possible that the two isomers exhibit different pharmacological profiles, interacting with different targets or having different metabolic fates.

The following table illustrates the potential differences in activity profiles that could be observed between the E and Z isomers of this compound.

Isomer Relative Spatial Orientation Hypothetical Activity Profile
Z-isomer3,4-Dichlorophenyl group is cis to the carbonyl group at position 4 of the imidazolidine ring.May exhibit higher potency due to a more favorable conformation for binding to a specific target.
E-isomer3,4-Dichlorophenyl group is trans to the carbonyl group at position 4 of the imidazolidine ring.Could have lower potency, no activity, or potentially a different activity profile compared to the Z-isomer.

This table is based on general principles of stereopharmacology, as specific experimental data for the isomers of this compound is limited.

Lack of Specific Research Data for this compound Limits In-Depth Computational Analysis

Despite extensive searches for computational and theoretical chemistry studies on the specific compound This compound , publicly available research detailing its molecular docking, molecular dynamics simulations, Density Functional Theory (DFT) calculations, or quantum mechanical studies is not available.

The imidazolidine-2,4-dione (or hydantoin) scaffold is a well-recognized pharmacophore in medicinal chemistry, leading to a broad range of research into its derivatives. edu.krdedu.krd Computational methods such as molecular docking and DFT are commonly employed to investigate the structure-activity relationships, binding modes, and electronic properties of these derivatives in the context of various biological targets, including the androgen receptor and protein tyrosine phosphatase 1B (PTP1B). edu.krdedu.krdnih.gov

However, the specific substitution pattern of a 3,4-dichlorobenzylidene group at the 5-position of the imidazolidine-2,4-dione ring does not appear in the currently accessible scientific literature concerning in-silico studies. While numerous studies perform molecular modeling on other analogues, such as those with different substitution patterns on the benzylidene ring or even different heterocyclic cores like thiazolidine-2,4-dione, these findings cannot be extrapolated to the precise compound due to the strict structural and electronic influence of the substituent groups on molecular interactions and properties. nih.govresearchgate.net

Therefore, a detailed analysis as requested under the headings of molecular docking investigations, molecular dynamics simulations, DFT calculations, and quantum mechanical studies for this compound cannot be provided at this time. The generation of a scientifically accurate article requires specific data from dedicated research on this particular molecule, which is not currently available in published studies.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione are not extensively detailed in publicly available literature, the principles can be inferred from studies on analogous series of 5-benzylidene hydantoin (B18101) and 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives. mdpi.com

For these classes of compounds, QSAR models are typically developed using a range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, correlating these descriptors with the observed biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). mdpi.comnih.gov

A typical QSAR study on related compounds might reveal that descriptors such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and specific electronic parameters significantly influence the biological activity. For instance, in a study on 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, a robust QSAR model was developed with a high correlation coefficient (R²) of 0.942, indicating a strong predictive capability. mdpi.comnih.gov The analysis highlighted several structural patterns that influence inhibitory activity. mdpi.comnih.gov Such models are crucial for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds. mdpi.com

Below is a representative table illustrating the types of molecular descriptors that could be used in a QSAR model for a series of 5-benzylidene-imidazolidine-2,4-dione derivatives.

DescriptorSymbolTypical Correlation with ActivitySignificance
Molar RefractivityMRPositive or NegativeRelates to the volume of the molecule and its polarizability, affecting binding to a receptor.
Logarithm of the Partition CoefficientLogPPositive or NegativeIndicates the hydrophobicity of the molecule, which influences its ability to cross cell membranes.
Surface TensionγPositive or NegativeRelated to the intermolecular forces and can influence solubility and binding affinity. mdpi.com
PolarizabilityαePositive or NegativeDescribes the ease with which the electron cloud can be distorted, affecting non-covalent interactions. mdpi.com
Hydrogen Bond DonorsHBDPositive or NegativeThe number of hydrogen bond donors is critical for specific interactions with biological targets. mdpi.com

This table is illustrative and based on general principles of QSAR for similar compound classes.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the conformational flexibility is primarily associated with the rotation around the single bond connecting the benzylidene group to the imidazolidine-2,4-dione ring.

The imidazolidine-2,4-dione (hydantoin) ring itself is a nearly planar five-membered ring. However, slight puckering can occur. The planarity of the molecule is significantly influenced by the exocyclic double bond of the benzylidene group. This C=C double bond introduces rigidity and gives rise to the possibility of (E) and (Z) geometric isomers. Typically, the (E)-isomer is the more thermodynamically stable and is the form predominantly synthesized and studied. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer. The orientation of the 3,4-dichlorophenyl ring relative to the imidazolidine-2,4-dione ring is a key conformational feature. The molecule will adopt a conformation that minimizes steric hindrance and maximizes electronic stabilization.

Below is a table of hypothetical, computationally-derived geometric parameters for the core structure of a 5-benzylidene-imidazolidine-2,4-dione, illustrating the type of data obtained from conformational analysis.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC=C (exocyclic)~1.35 Å
Bond AngleC-C=C (benzylidene)~125°
Dihedral AngleC(ring)-C5=C-C(phenyl)~180° (for planarity)
Bond AngleN1-C2=O~126°
Bond AngleC4-N3-C2~112°

This table contains representative theoretical values for a generic 5-benzylidene-imidazolidine-2,4-dione structure to illustrate the outputs of a conformational analysis.

Advanced Analytical and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione, distinct signals corresponding to the aromatic protons, the vinylic proton, and the N-H protons of the imidazolidine-2,4-dione ring are expected.

Aromatic Protons: The dichlorinated benzene (B151609) ring would exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The proton on C2' (adjacent to the C=CH bond) would likely appear as a doublet, the proton on C6' as a doublet of doublets, and the proton on C5' as a doublet, due to spin-spin coupling with neighboring protons.

Vinylic Proton: A singlet for the exocyclic methine proton (=CH) is anticipated. Its chemical shift would be downfield due to the deshielding effects of the adjacent aromatic ring and the imidazolidine-2,4-dione system.

N-H Protons: The two N-H protons of the hydantoin (B18101) ring are expected to appear as two distinct broad singlets, typically in the range of δ 8.0-12.0 ppm. Their exact chemical shift can be influenced by solvent and concentration.

For illustrative purposes, the related compound 5-(3,4-Dichloro-arylidene)-thiazolidine-2,4-dione shows aromatic protons at δ 7.38-7.52 ppm, a vinylic proton at δ 7.77 ppm, and an N-H proton at δ 8.50 ppm in CDCl₃. nih.gov

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: Two distinct signals for the two carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are expected in the downfield region of the spectrum, typically around δ 150-175 ppm.

Aromatic and Vinylic Carbons: Signals for the six carbons of the dichlorophenyl ring and the two carbons of the exocyclic C=C double bond would appear in the δ 110-145 ppm range. The carbon atoms bonded to chlorine would show characteristic shifts.

C5 Carbon: The C5 carbon of the imidazolidine (B613845) ring involved in the double bond would also be found in this region.

As a reference, the carbon signals for 5-(3,4-Dichloro-arylidene)-thiazolidine-2,4-dione appear at δ 169.86 and 166.89 ppm for the carbonyls, and between δ 119.17 and 143.13 ppm for the aromatic and vinylic carbons in Acetone-d₆. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for this compound
TechniqueExpected Chemical Shift (δ ppm)Assignment
¹H NMR~7.3 - 7.8Aromatic protons (Ar-H)
~7.7Vinylic proton (=CH)
~8.5 - 11.5Amide protons (N-H)
¹³C NMR~155 - 170Carbonyl carbons (C=O)
~120 - 145Aromatic and Vinylic carbons (C-Ar, =C)
~115 - 125C5 of imidazolidine ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H, C=O, C=C, and C-Cl bonds.

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide groups in the hydantoin ring.

C=O Stretching: Two strong absorption bands are expected in the region of 1700-1780 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups.

C=C Stretching: Absorption bands in the 1570-1650 cm⁻¹ region corresponding to the C=C stretching of the exocyclic double bond and the aromatic ring.

C-Cl Stretching: Bands in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of C-Cl bonds.

For the analogous compound 5-(3,4-Dichloro-arylidene)-thiazolidine-2,4-dione , characteristic C=O bands are observed at 1735–1676 cm⁻¹ and a C=C band is seen at 1571 cm⁻¹. nih.gov

Table 2: Expected IR Absorption Bands for this compound
Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H3200 - 3400Stretching
C=O1700 - 1780Stretching
C=C (aromatic & vinylic)1570 - 1650Stretching
C-Cl600 - 800Stretching

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For this compound (C₁₀H₆Cl₂N₂O₂), the molecular ion peak (M⁺) would be a key identifier. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be expected, confirming the presence of two chlorine atoms. The calculated monoisotopic mass is approximately 255.98 g/mol .

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the theoretically calculated values to verify the empirical formula and purity of the sample.

For the molecular formula C₁₀H₆Cl₂N₂O₂, the theoretical elemental composition is:

Carbon (C): 46.72%

Hydrogen (H): 2.35%

Nitrogen (N): 10.90%

Experimental values that are within ±0.4% of these theoretical values are generally considered confirmation of the compound's purity and elemental composition. For instance, the analysis of 5-(3,4-Dichloro-arylidene)-thiazolidine-2,4-dione (C₁₀H₅Cl₂NO₂S) showed found values (C, 43.91%; H, 1.97%; N, 5.07%) that were in close agreement with the calculated values (C, 43.81%; H, 1.84%; N, 5.11%). nih.gov

Table 3: Theoretical Elemental Composition of C₁₀H₆Cl₂N₂O₂
ElementSymbolPercentage (%)
CarbonC46.72
HydrogenH2.35
NitrogenN10.90
ChlorineCl27.58
OxygenO12.45

X-Ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not available in the searched literature, analysis of closely related structures provides insight into the expected findings. For example, the crystal structure of (5Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione was determined to be in the monoclinic crystal system with the space group P2₁/n. researchgate.net Its structure revealed that molecules form ribbons through N—H⋯O hydrogen bonds. researchgate.net A similar analysis for this compound would be expected to reveal the Z-configuration of the exocyclic double bond and a network of intermolecular hydrogen bonds involving the N-H and C=O groups of the hydantoin ring, leading to the formation of dimers or extended chains in the crystal lattice.

Table 4: Example Crystallographic Data from a Related Compound, (5Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.9098
b (Å)40.7555
c (Å)6.0917
β (°)93.748

Future Research Trajectories and Preclinical Development Potential

Discovery of Novel Molecular Targets for Therapeutic Intervention

While the imidazolidine-2,4-dione core is well-established in certain therapeutic areas, ongoing research continues to unveil new molecular targets, suggesting broader preclinical potential for derivatives like 5-(3,4-dichlorobenzylidene)imidazolidine-2,4-dione. The exploration of these novel targets is a key avenue for expanding the therapeutic utility of this chemical class.

Research has identified several promising targets for imidazolidine-2,4-dione derivatives:

Protein Tyrosine Phosphatase 1B (PTP1B): As a negative regulator in both insulin (B600854) and leptin signaling pathways, PTP1B is a significant target for type 2 diabetes and obesity treatments. nih.gov Imidazolidine-2,4-dione derivatives have been successfully designed as selective PTP1B inhibitors. nih.gov

Anti-apoptotic Bcl-2 Proteins: The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis and are considered high-value targets in cancer therapy. nih.gov Specifically designed imidazolidine-2,4-dione compounds have shown inhibitory activity against these proteins, highlighting their potential as antitumor agents. nih.gov

Bacterial Virulence Factors: In an effort to combat bacterial pathogenicity without inducing resistance through traditional bactericidal mechanisms, researchers have targeted virulence factors. A series of novel imidazolidine-2,4-dione derivatives were synthesized and found to inhibit the production of virulence factors such as protease, hemolysin, and pyocyanin (B1662382) in Pseudomonas aeruginosa. nih.gov Docking studies suggest these compounds may interact with quorum-sensing receptors like LasR and RhlR. nih.gov

Androgen Receptors: Certain novel imidazolidine (B613845) compounds have been reported as androgen receptor modulators, indicating potential applications in treating conditions related to muscle wasting disorders. researchgate.net

Rational Design of Next-Generation Imidazolidine-2,4-dione Derivatives with Enhanced Specificity

The rational design of new derivatives based on the this compound scaffold is crucial for improving therapeutic efficacy and minimizing off-target effects. By systematically modifying the core structure, researchers can enhance the potency, selectivity, and pharmacokinetic properties of these compounds.

Strategies for rational drug design include:

Core Hopping and Structural Modification: One successful approach involved using a 'core hopping' strategy to identify imidazolidine-2,4-dione-based inhibitors of PTP1B. nih.gov Further molecular dynamics simulations and binding free energy calculations helped elucidate the most probable binding mode, providing a roadmap for designing future inhibitors with even greater selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: In the development of Bcl-2 inhibitors, a series of derivatives were synthesized to establish clear structure-activity relationships. nih.gov This allowed for the identification of a compound with superior growth inhibitory effects on cancer cell lines compared to the initial lead compound. nih.gov

Hybrid Molecule Synthesis: A promising strategy involves combining the hydantoin (B18101) pharmacophore with other biologically active scaffolds, such as triazoles or isoxazolines, to create hybrid molecules. thieme-connect.de This approach can lead to compounds with mixed mechanisms of action, potentially targeting multiple biological pathways simultaneously. thieme-connect.de

Design StrategyTargetDesired OutcomeReference
Core HoppingPTP1BEnhanced Specificity and Potency nih.gov
SAR StudiesBcl-2 ProteinsImproved Antitumor Activity nih.gov
HybridizationMultipleNovel or Mixed Mechanisms of Action thieme-connect.de
Substitution AnalysisBacterial Quorum SensingInhibition of Virulence Factors nih.gov

Exploration of Synergy with Existing Preclinical Agents

Investigating the synergistic potential of this compound derivatives with existing preclinical agents could unlock new therapeutic paradigms. Combination therapies often lead to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.

A key area of exploration is in infectious diseases. A study on related 5-aromatic imidazolidine-4-one derivatives found that they could act as chemosensitizers, significantly improving the effectiveness of β-lactam antibiotics and ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Molecular docking studies suggested that these compounds may act by interfering with penicillin-binding protein (PBP2a), a key mechanism of resistance in MRSA. researchgate.net This suggests a promising future research trajectory for imidazolidine-2,4-dione derivatives as adjuvants in antimicrobial therapy, potentially revitalizing the utility of existing antibiotics against resistant strains.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of diverse libraries of imidazolidine-2,4-dione derivatives is fundamental to drug discovery efforts. The development of advanced, efficient, and sustainable synthetic methods is critical for accessing novel and structurally complex analogs.

Over the years, numerous methods for synthesizing the hydantoin core have been established, moving from classical reactions to more modern, efficient techniques. researchgate.netthieme-connect.de

Synthetic MethodDescriptionAdvantagesReferences
Bucherer-Bergs Reaction A multicomponent reaction of a carbonyl compound, cyanide, and ammonium (B1175870) carbonate.Access to 5,5-disubstituted hydantoins. researchgate.netresearchgate.net
Urech Hydantoin Synthesis Condensation of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization.Utilizes readily available amino acid starting materials. researchgate.netresearchgate.net
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Rapid and efficient, often leading to higher yields in shorter times. researchgate.nettandfonline.com
Solid-Phase Synthesis The hydantoin scaffold is built on a solid polymer support.Allows for high-throughput synthesis of compound libraries. researchgate.nettandfonline.com
Green Chemistry Approaches Employs environmentally benign solvents (like water) and catalysts. bepls.com Includes methods using deep eutectic solvents. researchgate.netReduced environmental impact, simplified procedures. bepls.comresearchgate.net

These advanced strategies facilitate the rapid generation of diverse chemical libraries, which are essential for comprehensive screening and the identification of new therapeutic leads based on the imidazolidine-2,4-dione scaffold. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Imidazolidine Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the design and development of new medicines. nih.govjsr.org These computational approaches are particularly well-suited for optimizing scaffolds like imidazolidine-2,4-dione.

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new imidazolidine-2,4-dione derivatives from scratch. nih.govharvard.edu These models can be trained to generate molecules with specific desired properties, such as high binding affinity for a target or favorable pharmacokinetic profiles. mdpi.com

Virtual Screening and Hit Identification: ML algorithms can rapidly screen vast virtual libraries of potential imidazolidine derivatives to predict their activity against a specific biological target. harvard.edumdpi.com This significantly reduces the time and cost associated with experimental high-throughput screening.

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of new compounds based on their chemical structure. nih.gov Furthermore, ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify promising candidates with drug-like characteristics early in the discovery process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and imidazolidine-2,4-dione precursors. A reflux setup with polar aprotic solvents (e.g., DMF) and acetic acid is commonly used, with sodium acetate as a base to facilitate cyclization . To optimize yields, factorial design experiments (e.g., varying molar ratios, temperature, and solvent systems) are recommended. For example, adjusting stoichiometry of oxocompounds (e.g., 0.03 mol) relative to thiosemicarbazide derivatives (0.01 mol) enhances product formation . Post-reaction recrystallization in DMF/ethanol mixtures improves purity .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze characteristic peaks for the imidazolidine-dione core (e.g., carbonyl groups at δ 160-180 ppm in 13C^{13}\text{C} NMR) and the Z-configuration of the benzylidene group via coupling constants in 1H^{1}\text{H} NMR .
  • IR : Identify stretching vibrations for C=O (1650–1750 cm1^{-1}) and C=N (1550–1650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., exact mass for C10H6Cl2N2O2\text{C}_{10}\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as antimicrobial or anticancer potential?

  • Methodological Answer : Use standardized protocols:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC determinations .
  • Anticancer Activity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to reference drugs like doxorubicin . Include cytotoxicity controls (e.g., normal fibroblasts) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding mechanisms of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and regioselectivity in reactions .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases, bacterial enzymes). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Structural Analog Analysis : Compare activity trends with analogs (e.g., 3,5-dichlorobenzamide derivatives) to identify critical substituents .
  • Batch Variability Control : Standardize synthesis/purification protocols to minimize impurities affecting bioactivity .

Q. How can reaction kinetics and mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) elucidate the compound’s synthetic pathways?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to determine rate laws and activation energy (Arrhenius plots) .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) or low-temperature NMR to isolate and characterize transient species (e.g., enolates) .

Q. What advanced separation techniques (e.g., HPLC, crystallization engineering) improve purity and yield scalability?

  • Methodological Answer :

  • HPLC : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve closely related impurities .
  • Crystallization Engineering : Screen solvents (DMF, ethanol) and additives (seeds, surfactants) to control polymorphism and crystal morphology .

Methodological Resources

  • Synthesis Optimization : Refer to reflux and recrystallization protocols in polar aprotic solvents .
  • Computational Tools : Utilize Gaussian for DFT and AutoDock for docking studies .
  • Data Validation : Apply factorial design and CLSI-compliant bioassays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.